molecular formula C12H14N2O B12218104 3-[(Pyridin-3-ylmethyl)amino]cyclohex-2-en-1-one

3-[(Pyridin-3-ylmethyl)amino]cyclohex-2-en-1-one

Cat. No.: B12218104
M. Wt: 202.25 g/mol
InChI Key: MMUAQFFACDJHQC-UHFFFAOYSA-N
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Description

3-[(Pyridin-3-ylmethyl)amino]cyclohex-2-en-1-one is an organic compound that features a cyclohexene ring substituted with a pyridin-3-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pyridin-3-ylmethyl)amino]cyclohex-2-en-1-one typically involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through various cyclization reactions.

    Introduction of the pyridin-3-ylmethylamino group: This step often involves nucleophilic substitution reactions where a pyridin-3-ylmethylamine reacts with a suitable electrophile on the cyclohexene ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or other oxidized derivatives.

    Reduction: Reduction reactions might convert the cyclohexene ring to a cyclohexane ring.

    Substitution: Various substitution reactions can occur, especially at the amino group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce a fully saturated cyclohexane derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(Pyridin-3-ylmethyl)amino]cyclohex-2-en-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Pyridin-2-ylmethyl)amino]cyclohex-2-en-1-one
  • 3-[(Pyridin-4-ylmethyl)amino]cyclohex-2-en-1-one
  • 3-[(Pyridin-3-ylmethyl)amino]cyclohexan-1-one

Uniqueness

3-[(Pyridin-3-ylmethyl)amino]cyclohex-2-en-1-one is unique due to the specific positioning of the pyridin-3-ylmethylamino group on the cyclohexene ring, which can influence its chemical reactivity and biological activity compared to its isomers.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-(pyridin-3-ylmethylamino)cyclohex-2-en-1-one

InChI

InChI=1S/C12H14N2O/c15-12-5-1-4-11(7-12)14-9-10-3-2-6-13-8-10/h2-3,6-8,14H,1,4-5,9H2

InChI Key

MMUAQFFACDJHQC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)NCC2=CN=CC=C2

Origin of Product

United States

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